![molecular formula C20H18N2O2 B5797341 3-methyl-N'-[(1-naphthylacetyl)oxy]benzenecarboximidamide](/img/structure/B5797341.png)
3-methyl-N'-[(1-naphthylacetyl)oxy]benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N'-[(1-naphthylacetyl)oxy]benzenecarboximidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry and drug discovery. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Applications De Recherche Scientifique
3-methyl-N'-[(1-naphthylacetyl)oxy]benzenecarboximidamide has been studied for its potential applications in medicinal chemistry, particularly as a lead compound for the development of new drugs. This compound has shown promising results in the treatment of various diseases, such as cancer, inflammation, and bacterial infections.
Mécanisme D'action
The mechanism of action of 3-methyl-N'-[(1-naphthylacetyl)oxy]benzenecarboximidamide involves the inhibition of specific enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. Additionally, this compound has been shown to bind to the bacterial protein FtsZ, which is involved in cell division, leading to the inhibition of bacterial growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. This compound has been shown to reduce inflammation and pain by inhibiting the activity of COX-2. Additionally, this compound has been shown to have antibacterial activity by inhibiting the growth of certain bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-methyl-N'-[(1-naphthylacetyl)oxy]benzenecarboximidamide in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for its target enzymes and receptors, making it an effective tool for studying their function. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-methyl-N'-[(1-naphthylacetyl)oxy]benzenecarboximidamide. One potential direction is the development of new drugs based on this compound for the treatment of various diseases, such as cancer and bacterial infections. Additionally, further studies are needed to determine the full range of biochemical and physiological effects of this compound, as well as its potential side effects and toxicity. Finally, the synthesis of analogs of this compound may lead to the discovery of new compounds with improved potency and specificity for their target enzymes and receptors.
Méthodes De Synthèse
The synthesis of 3-methyl-N'-[(1-naphthylacetyl)oxy]benzenecarboximidamide involves the reaction of 3-methylbenzene-1-carboximidamide with 1-naphthylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified by column chromatography to obtain the final product.
Propriétés
IUPAC Name |
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-naphthalen-1-ylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-14-6-4-10-17(12-14)20(21)22-24-19(23)13-16-9-5-8-15-7-2-3-11-18(15)16/h2-12H,13H2,1H3,(H2,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOZEVPCONWXLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=NOC(=O)CC2=CC=CC3=CC=CC=C32)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=N/OC(=O)CC2=CC=CC3=CC=CC=C32)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5797265.png)
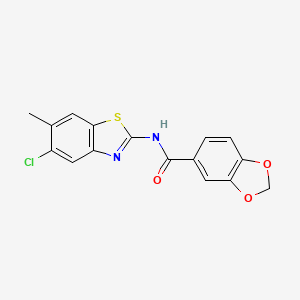
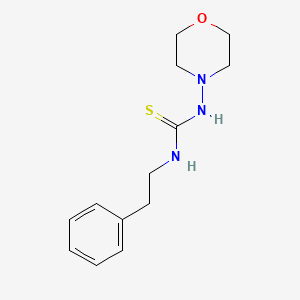
![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline](/img/structure/B5797283.png)

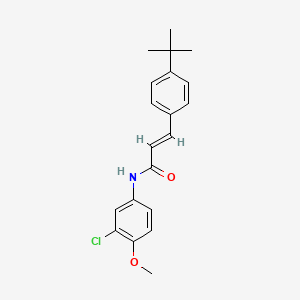
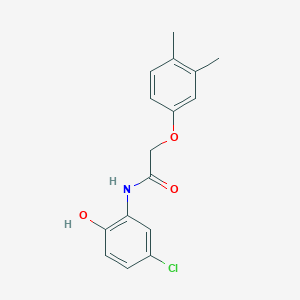
![N-{4-[(phenylthio)methyl]phenyl}-2-furamide](/img/structure/B5797330.png)
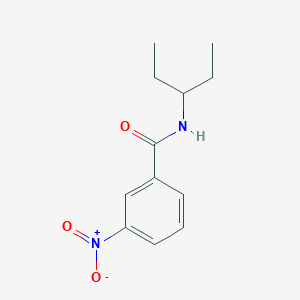
![N-ethyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5797347.png)
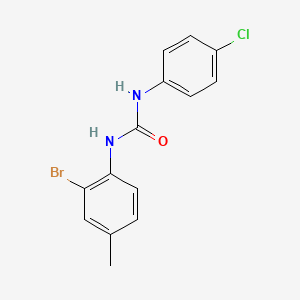
![N-butyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5797354.png)